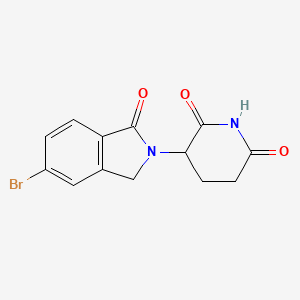
2-methylquinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with a methyl group at the second position and an aldehyde group at the third position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Reaction: One common method for synthesizing this compound involves the Vilsmeier-Haack reaction. This process typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the formylating agent, which then reacts with 2-methylquinoline to yield the desired aldehyde.
Friedländer Synthesis: Another approach is the Friedländer synthesis, where aniline derivatives react with aldehydes or ketones in the presence of acidic or basic catalysts to form quinoline derivatives, including this compound.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Methylquinoline-3-carboxylic acid.
Reduction: 2-Methylquinoline-3-methanol.
Substitution: 5-Bromo-2-methylquinoline-3-carbaldehyde.
Scientific Research Applications
2-Methylquinoline-3-carbaldehyde has diverse applications across various fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of fluorescent probes and dyes for biological imaging and diagnostic assays.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The biological activity of 2-methylquinoline-3-carbaldehyde is often attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, altering their function. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Hydroxyquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
Comparison: 2-Methylquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-chloroquinoline-3-carbaldehyde, it lacks the electron-withdrawing chloro group, making it less reactive in nucleophilic substitution reactions but potentially more stable under physiological conditions. The presence of the methyl group at the second position also affects its steric and electronic properties, distinguishing it from other quinoline derivatives .
Properties
CAS No. |
1781708-40-4 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



